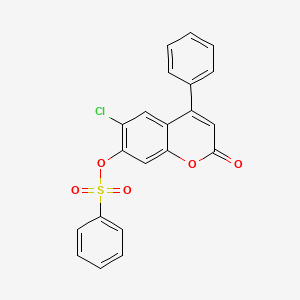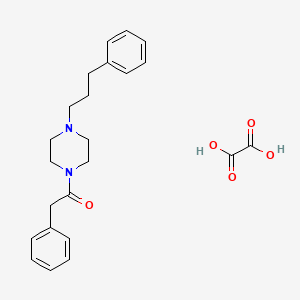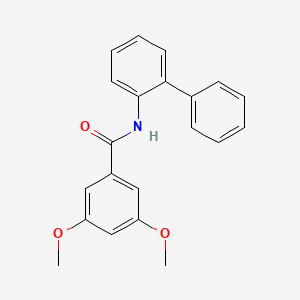
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate, also known as COB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COB is a synthetic compound that belongs to the class of chromone derivatives. It has a molecular formula of C24H16ClO5S and a molecular weight of 472.89 g/mol.
Mécanisme D'action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not yet fully understood. However, studies have suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to inhibit the activity of various enzymes involved in the inflammatory pathway, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various enzymes involved in the inflammatory pathway.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One potential direction is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate-based fluorescent probes for biological imaging. Another potential direction is the optimization of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate synthesis methods to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloro-4-phenylchromone with benzenesulfonyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between 6-chloro-4-phenylchromone and benzenesulfonyl chloride.
Applications De Recherche Scientifique
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-18-11-17-16(14-7-3-1-4-8-14)12-21(23)26-19(17)13-20(18)27-28(24,25)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOLGXQYLTELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)

![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)